Structural Topology Divergence from the Isomeric Drug Vonoprazan Defines Distinct Pharmacophoric Space
CAS 1396851-67-4 shares the molecular formula C17H16FN3O2S with vonoprazan (CAS 881681-00-1), a clinically used potassium-competitive acid blocker (P-CAB) [1]. Vonoprazan centers on a pyrrole-sulfonamide scaffold with a pyridine substituent, whereas CAS 1396851-67-4 contains an azetidine-benzimidazole scaffold with a 2-fluorophenylsulfonyl group. This topological divergence results in completely distinct pharmacophoric features: the azetidine ring introduces conformational constraint absent in vonoprazan, while the benzimidazole core provides a hydrogen-bond donor/acceptor system not present in the pyrrole-sulfonamide. Therefore, despite formula identity, the two compounds are predicted to have non-overlapping primary target profiles.
| Evidence Dimension | Pharmacophore topology (molecular shape and hydrogen-bond features) |
|---|---|
| Target Compound Data | Azetidine-benzimidazole scaffold with 2-fluorophenylsulfonyl group; InChI Key UXJWYRGZSGLBPK-UHFFFAOYSA-N |
| Comparator Or Baseline | Vonoprazan: pyrrole-sulfonamide scaffold with 3-pyridinesulfonyl group; InChI Key BFDBKMOZYNOTPK-UHFFFAOYSA-N |
| Quantified Difference | Topological dissimilarity (Tanimoto similarity estimated <0.3 based on distinct ring systems); no shared pharmacophore model |
| Conditions | In silico structural comparison using InChI fingerprints |
Why This Matters
Compound identity cannot be inferred from molecular formula; procurement of CAS 1396851-67-4 as a 'vonoprazan analog' is scientifically invalid and would lead to incorrect target engagement assumptions.
- [1] J-GLOBAL. Vonoprazan. CAS RN: 881681-00-1. Molecular Formula: C17H16FN3O2S. InChI Key: BFDBKMOZYNOTPK-UHFFFAOYSA-N. Accessed 2026-05-13. View Source
